molecular formula C19H23NO3 B5564485 2-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide

2-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide

Cat. No. B5564485
M. Wt: 313.4 g/mol
InChI Key: IJXGZCPZHQAREY-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide, also known as TBPM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This chemical compound belongs to the class of amides and has been shown to exhibit a wide range of biochemical and physiological effects. In

Scientific Research Applications

Chemoselective Acetylation

Research on chemoselective acetylation processes, such as the one described by Magadum and Yadav (2018), indicates the potential application of related acetamide compounds in synthesizing intermediates for natural product synthesis, including antimalarial drugs. The study focuses on the monoacetylation of aminophenol using immobilized lipase, highlighting the importance of such compounds in drug synthesis pathways (Magadum & Yadav, 2018).

Pharmacological Assessments

Acetamide derivatives have been explored for their pharmacological properties, as in the work of Rani et al. (2016), which synthesized novel acetamide derivatives to evaluate their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These studies suggest the potential for compounds like 2-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide to serve as scaffolds for developing therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).

Antioxidant Activities

The study by Barclay, Edwards, and Vinqvist (1999) on the H-atom donating activities of various phenols and catechols, including those with tert-butyl and methoxy groups, sheds light on the potential antioxidant applications of structurally related acetamides. These compounds may contribute to antioxidant research by providing insights into the mechanisms of radical scavenging (Barclay, Edwards, & Vinqvist, 1999).

Green Synthesis

The green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, as investigated by Zhang Qun-feng (2008), highlights the role of acetamide compounds in environmentally friendly chemical processes. Such research emphasizes the importance of sustainable methodologies in the production of chemical intermediates (Zhang Qun-feng, 2008).

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-19(2,3)14-8-10-16(11-9-14)23-13-18(21)20-15-6-5-7-17(12-15)22-4/h5-12H,13H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXGZCPZHQAREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide

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